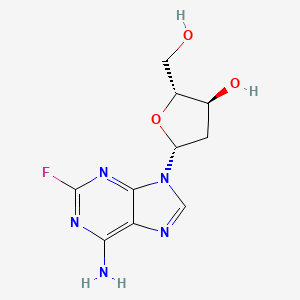

2'-Deoxy-2-fluoroadenosine

Vue d'ensemble

Description

La 2-Fluoro-2’-Désoxyadénosine est un analogue de nucléoside synthétique, structurellement similaire à la désoxyadénosine mais avec un atome de fluor remplaçant l’hydrogène en position 2’ de la partie sucre. Cette modification confère des propriétés uniques au composé, ce qui en fait un outil précieux dans diverses applications scientifiques et médicales.

Mécanisme D'action

Le mécanisme d’action de la 2-Fluoro-2’-Désoxyadénosine implique son incorporation dans l’ADN pendant la réplication. La présence de l’atome de fluor perturbe l’appariement de bases normal et la synthèse de l’ADN, ce qui conduit à une terminaison de chaîne. Ce mécanisme est particulièrement efficace contre les cellules en division rapide, comme les cellules cancéreuses . Le composé cible la purine nucléoside phosphorylase, une enzyme impliquée dans le métabolisme des nucléotides .

Composés similaires :

2’-Désoxyadénosine : Elle ne contient pas l’atome de fluor, ce qui la rend moins stable et moins efficace dans certaines applications.

2-Fluoro-2’-Désoxyuridine : Un autre analogue de nucléoside fluoré avec des activités biologiques différentes.

Fludarabine : Un analogue de purine fluoré utilisé dans le traitement des hémopathies malignes.

Unicité : La 2-Fluoro-2’-Désoxyadénosine est unique en raison de sa fluoration spécifique en position 2’, ce qui améliore sa stabilité et son efficacité. Cette modification lui permet d’être utilisée dans des applications où d’autres analogues de nucléosides peuvent échouer, en particulier pour cibler des enzymes et des voies spécifiques impliquées dans la synthèse et la réparation de l’ADN .

Analyse Biochimique

Biochemical Properties

2’-Deoxy-2-fluoroadenosine interacts with various enzymes and proteins. It can be cleaved efficiently by E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (FAde), showing excellent in vivo activity against tumors expressing E. coli PNP .

Cellular Effects

2’-Deoxy-2-fluoroadenosine has been shown to have significant effects on cellular processes. It exhibits activity against a wide spectrum of wild-type and multidrug-resistant clinical human immunodeficiency virus type 1 (HIV-1) isolates . It also has antiviral properties against influenza and SARS .

Molecular Mechanism

The mechanism of action of 2’-Deoxy-2-fluoroadenosine involves its incorporation into the growing RNA chain during transcription, which can lead to termination of the RNA synthesis . It is also a potential prodrug for 2-fluoroadenine, involving deoxygenation by reduction of the 2′-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-Deoxy-2-fluoroadenosine has been shown to be chemically stable and does not require special care during handling or shipment . Its effects on cellular function over time have not been extensively studied.

Metabolic Pathways

2’-Deoxy-2-fluoroadenosine is involved in the purine metabolism pathway. It can be cleaved by E. coli purine nucleoside phosphorylase (PNP) to produce 2-fluoroadenine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Fluoro-2’-Désoxyadénosine implique généralement la fluoration de la 2’-désoxyadénosine. Une méthode courante comprend l’utilisation du trifluorure de diéthylaminosulfure (DAST) comme agent fluorant. La réaction est effectuée dans des conditions anhydres, souvent dans un solvant comme le dichlorométhane, à basse température pour empêcher la décomposition .

Méthodes de production industrielle : La production industrielle de 2-Fluoro-2’-Désoxyadénosine peut impliquer une synthèse enzymatique utilisant des purine nucléoside phosphorylases. Cette méthode est avantageuse en raison de sa spécificité et de ses conditions réactionnelles douces, ce qui contribue à obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Fluoro-2’-Désoxyadénosine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de fluor peut être substitué par d’autres nucléophiles dans des conditions spécifiques.

Oxydation et réduction : Le composé peut être oxydé ou réduit, bien que ces réactions soient moins fréquentes en raison de la stabilité conférée par l’atome de fluor.

Réactifs et conditions courants :

Substitution : Des réactifs comme l’azoture de sodium ou des thiols peuvent être utilisés pour les réactions de substitution.

Oxydation : Des oxydants doux comme le peroxyde d’hydrogène peuvent être utilisés.

Principaux produits :

Produits de substitution : Selon le nucléophile, des produits comme la 2’-désoxy-2-thioadénosine peuvent être formés.

Produits d’oxydation : L’oxydation peut conduire à la formation de dérivés de la 2’-désoxyadénosine avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

La 2-Fluoro-2’-Désoxyadénosine a un large éventail d’applications en recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de divers analogues de nucléosides.

Biologie : Employée dans des études impliquant les mécanismes de synthèse et de réparation de l’ADN.

Médecine : Elle fait l’objet de recherches pour son potentiel en tant qu’agent antiviral et anticancéreux.

Industrie : Utilisée dans la production d’oligonucléotides modifiés à des fins thérapeutiques et diagnostiques.

Comparaison Avec Des Composés Similaires

2’-Deoxyadenosine: Lacks the fluorine atom, making it less stable and less effective in certain applications.

2-Fluoro-2’-Deoxyuridine: Another fluorinated nucleoside analog with different biological activities.

Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.

Uniqueness: 2-Fluoro-2’-Deoxyadenosine is unique due to its specific fluorination at the 2’ position, which enhances its stability and efficacy. This modification allows it to be used in applications where other nucleoside analogs may fail, particularly in targeting specific enzymes and pathways involved in DNA synthesis and repair .

Propriétés

IUPAC Name |

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944281 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-13-0, 21679-12-9 | |

| Record name | NSC123799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 2'-deoxy-2-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2452536.png)

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2452538.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2452551.png)

![2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2452554.png)